molecular formula C21H22FN3O3S2 B3006105 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941962-24-9

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B3006105
CAS No.: 941962-24-9
M. Wt: 447.54
InChI Key: HSQYRXYBOAYUAO-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a piperidine ring, and a sulfonamide group. Its molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of approximately 443.6 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Synthesis

The synthesis typically involves multi-step reactions including:

  • Condensation : The initial step often involves the condensation of 3,4-dimethylbenzo[d]thiazole with piperidine derivatives.
  • Sulfonation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides under basic conditions.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities against various pathogens. The benzothiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Anticancer Activity

Studies have shown that this compound demonstrates significant anticancer properties by:

  • Inhibiting Cell Proliferation : It has been tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.
  • Inducing Apoptosis : Mechanistic studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

The primary mechanism of action is believed to involve:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival. By blocking these kinases, the compound can disrupt cancer cell proliferation and survival.
  • Enzyme Interaction : It may also interact with enzymes critical for DNA replication and repair, further enhancing its anticancer potential.

Research Findings

A summary of key research findings on the biological activity of this compound includes:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values indicating effectiveness.
Showed significant cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 5 to 20 µM.
Induced apoptosis in cancer cells through activation of caspase pathways, confirmed via flow cytometry assays.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing notable reductions in bacterial counts after treatment.
  • Case Study on Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14-4-3-5-18-19(14)24(2)21(29-18)23-20(26)15-10-12-25(13-11-15)30(27,28)17-8-6-16(22)7-9-17/h3-9,15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQYRXYBOAYUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.